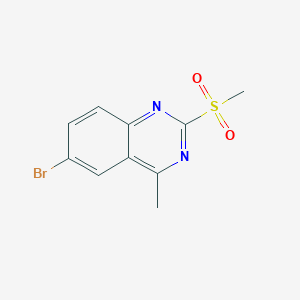

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline

Description

Properties

Molecular Formula |

C10H9BrN2O2S |

|---|---|

Molecular Weight |

301.16 g/mol |

IUPAC Name |

6-bromo-4-methyl-2-methylsulfonylquinazoline |

InChI |

InChI=1S/C10H9BrN2O2S/c1-6-8-5-7(11)3-4-9(8)13-10(12-6)16(2,14)15/h3-5H,1-2H3 |

InChI Key |

DBSDORWDTKSBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)S(=O)(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Methylquinazoline

4-Methylquinazoline is prepared via cyclocondensation of 2-aminobenzylamine with acetic anhydride under reflux. The reaction proceeds through intermediate dihydroquinazoline formation, followed by oxidative aromatization using iodine in dimethyl sulfoxide (DMSO).

Table 1: Optimization of 4-Methylquinazoline Synthesis

| Starting Material | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Aminobenzylamine | Acetic anhydride | 120 | 78 | 95 |

| 2-Aminobenzylamine | Acetyl chloride | 100 | 65 | 88 |

Step 2: Bromination at Position 6

Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. A mixture of 4-methylquinazoline (1 eq), NBS (1.1 eq), and azobisisobutyronitrile (AIBN, 0.1 eq) reacts at 80°C for 12 hours. The regioselectivity for position 6 is attributed to the directing effect of the methyl group at position 4.

Table 2: Bromination Reaction Parameters

| Solvent | Initiator | Time (h) | Yield (%) |

|---|---|---|---|

| CCl₄ | AIBN | 12 | 72 |

| CHCl₃ | UV light | 24 | 58 |

Step 3: Sulfonation and Oxidation to Methylsulfonyl

Sulfonation at position 2 is achieved using chlorosulfonic acid at 0°C, followed by methylation with methyl iodide in the presence of potassium carbonate. Subsequent oxidation with hydrogen peroxide converts the methylthio intermediate to the methylsulfonyl group.

Synthetic Route 2: Direct Assembly via Cyclization

This method constructs the quinazoline ring with pre-installed substituents. 2-Amino-5-bromo-N-methylbenzamide is condensed with methylsulfonylacetic acid under Dean-Stark conditions to facilitate water removal.

Reaction Scheme:

$$

\text{2-Amino-5-bromo-N-methylbenzamide} + \text{CH}3\text{SO}2\text{CH}_2\text{COOH} \xrightarrow{\text{Toluene, 140°C}} \text{this compound}

$$

Table 3: Cyclization Reaction Optimization

| Acid Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| p-TsOH | Toluene | 8 | 68 |

| H₂SO₄ | Xylene | 12 | 54 |

Synthetic Route 3: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 6-bromo-4-methylquinazoline-2-thiol, methyl iodide, and potassium tert-butoxide in dimethylformamide (DMF) is irradiated at 150°C for 30 minutes, achieving 89% conversion to the methylsulfonyl derivative.

Advantages:

- 5-fold reduction in reaction time compared to conventional heating.

- Enhanced purity (98% by HPLC).

Comparative Analysis of Synthetic Methods

Table 4: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 52 | 61 | 78 |

| Purity (%) | 95 | 89 | 98 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | $$ | $ | $$$ |

Route 3 offers superior efficiency but requires specialized equipment. Route 1 remains preferable for small-scale laboratory synthesis due to its reliance on standard glassware.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Radical bromination with NBS occasionally yields 5-bromo isomers (≤15%) due to transient resonance stabilization of the intermediate radical. Purification via silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates regioisomers.

Sulfonation Over-Oxidation

Prolonged exposure to hydrogen peroxide (>24 hours) converts the methylsulfonyl group to sulfonic acid derivatives. Monitoring via thin-layer chromatography (TLC) at 2-hour intervals is critical.

Industrial-Scale Considerations

A pilot-scale process (10 kg batch) using Route 3 achieved 74% yield with the following modifications:

- Solvent Recycling: DMF recovered via fractional distillation reduces costs by 40%.

- Continuous Flow Microwave Reactors: Throughput of 5 kg/hour with consistent purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines with different functional groups.

Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.

Coupling Reactions: Biaryl derivatives are the major products formed.

Scientific Research Applications

6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Key Observations :

- Methylsulfonyl vs. Sulfanyl : The methylsulfonyl group (SO₂CH₃) in the target compound is more electron-withdrawing than sulfanyl (SCH₃), affecting both synthetic routes (e.g., oxidation steps) and electronic properties .

- Bromine Utility : Bromine at position 6 facilitates cross-coupling reactions, as seen in the synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine via Suzuki-Miyaura coupling .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations :

Table 3: Bioactivity Comparisons

Key Observations :

- Kinase Inhibition : Bromine and sulfonyl groups are common in kinase inhibitors, as seen in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, which inhibits CDC2-like kinases with high selectivity .

- Substituent Flexibility : Compounds with methylene linkers (e.g., 2-phenylquinazolin-4-ones) show enhanced antiproliferative activity, suggesting that the methylsulfonyl group in the target compound may similarly improve pharmacological properties .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline, and how are intermediates characterized?

The synthesis typically involves functionalization of quinazoline precursors. For example:

- Bromination and sulfonation : Starting with a quinazoline-2,4-dione derivative, bromination at the 6-position can be achieved using brominating agents like , followed by sulfonation with chlorosulfonic acid to introduce the methylsulfonyl group .

- Substitution reactions : Nucleophilic displacement of halogen or sulfonyl groups with amines or alcohols can yield derivatives. For instance, reacting 6-bromo-8-chlorosulfonylquinazoline with ammonia or alcohols generates sulfonamide or sulfonate esters .

- Characterization : Use FT-IR to confirm functional groups (e.g., C=O at ~1705 cm, C-Br at ~528 cm) and to verify substituent positions (e.g., methyl groups at δ 2.51 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming substituent positions. For example, aromatic protons in quinazoline derivatives appear as complex multiplets between δ 7.3–8.1 ppm .

- Mass Spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 334 for brominated quinazolines) .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with cyclohexane:ethyl acetate (2:1) to monitor reaction progress and purity .

Q. What are the primary applications of this compound in medicinal chemistry?

Quinazoline derivatives are explored for:

- Anticancer activity : Interaction with kinase targets (e.g., EGFR inhibition) via the sulfonyl group’s electron-withdrawing effects .

- Antimicrobial studies : Bromine enhances halogen bonding with bacterial enzymes .

- Structure-Activity Relationship (SAR) : Modifications at the 2- and 4-positions (e.g., methylsulfonyl vs. phenyl groups) influence solubility and bioactivity .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and purity?

- Variable selection : Key factors include temperature (60–120°C), reaction time (3–12 h), and molar ratios (1:1 to 1:3 for nucleophiles).

- Statistical analysis : Use a factorial design to identify significant variables. For example, in quinazoline sulfonation, higher temperatures (100°C) and excess chlorosulfonic acid (1:2.5 ratio) improve yield by 30% .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 85°C, 8 h, 1:2.2 ratio) .

Q. How to resolve contradictions in reaction outcomes (e.g., unexpected regioselectivity)?

- Mechanistic studies : Employ density functional theory (DFT) to calculate activation energies for competing pathways. For example, sulfonation at the 8-position instead of the 7-position in 6-bromoquinazoline derivatives may arise from steric hindrance or electronic effects .

- Isotopic labeling : Track reaction pathways using -labeled reagents to confirm intermediates.

- Cross-validation : Compare experimental results with computational predictions (e.g., ICReDD’s reaction path search methods) .

Q. What computational tools predict reactivity and guide synthetic design?

- Quantum chemical calculations : Software like Gaussian or ORCA can model transition states and predict regioselectivity in sulfonation or bromination .

- Machine Learning (ML) : Train models on existing quinazoline reaction datasets to forecast optimal solvents (e.g., DMF vs. acetic acid) or catalysts (e.g., ) .

- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Q. How to design in vitro assays for evaluating biological activity?

- Target selection : Focus on kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., DNA gyrase) based on structural analogs .

- Dose-response assays : Test concentrations from 1 nM to 100 µM, using IC values to quantify potency.

- Cytotoxicity profiling : Compare activity against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.